3-chloro-N-(2-fluorophenyl)propanamide

Description

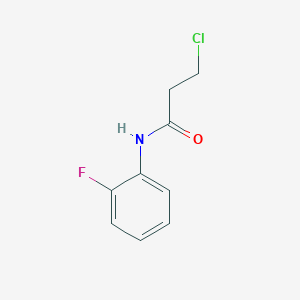

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOCBWOFSIVDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401296 | |

| Record name | 3-chloro-N-(2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349097-66-1 | |

| Record name | 3-chloro-N-(2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 3-chloro-N-(2-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-chloro-N-(2-fluorophenyl)propanamide. This document is designed to provide researchers, chemists, and drug development professionals with a thorough understanding of this halogenated aromatic amide. We will delve into its fundamental chemical properties, synthesis, analytical characterization, and potential applications, with a focus on the scientific rationale behind the methodologies presented. This guide is structured to be a practical and authoritative resource, empowering you to confidently work with and explore the potential of this compound in your research endeavors.

Core Molecular Attributes of 3-chloro-N-(2-fluorophenyl)propanamide

3-chloro-N-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone with a chlorine substituent at the 3-position and a 2-fluorophenyl group attached to the amide nitrogen. The presence of both chlorine and fluorine atoms, along with the amide linkage and the aromatic ring, imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. The table below summarizes the key identifiers and physicochemical parameters of 3-chloro-N-(2-fluorophenyl)propanamide.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClFNO | [1] |

| Molecular Weight | 201.63 g/mol | [1] |

| CAS Number | 349097-66-1 | [2] |

| Appearance | Solid (predicted) | [2] |

| LogP | 1.55 | [2] |

| Rotatable Bonds | 3 | [2] |

These fundamental properties are critical for a range of applications, from calculating molar equivalents in reactions to predicting solubility and membrane permeability in biological systems. The LogP value, for instance, suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for oral absorption.

Synthesis and Purification: A Protocol Built on Self-Validation

The synthesis of 3-chloro-N-(2-fluorophenyl)propanamide is typically achieved through a nucleophilic acyl substitution reaction. The following protocol is a robust and reliable method for its preparation in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the process.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of 3-chloro-N-(2-fluorophenyl)propanamide.

Detailed Experimental Protocol

Materials:

-

2-Fluoroaniline

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

-

Addition of Acyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The dropwise addition at a low temperature is a critical control measure to manage the exothermic nature of the acylation reaction, thereby minimizing the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reactant (2-fluoroaniline).

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes unreacted triethylamine, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-chloro-N-(2-fluorophenyl)propanamide.

Analytical Characterization: Ensuring Purity and Structural Integrity

The identity and purity of the synthesized 3-chloro-N-(2-fluorophenyl)propanamide must be rigorously confirmed through various analytical techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive characterization of the molecule.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, the diastereotopic protons of the two methylene groups in the propanamide chain, and the amide proton. The coupling patterns and chemical shifts will be influenced by the adjacent fluorine and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (around 170 ppm). The aromatic carbons will show splitting due to coupling with the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Potential Applications in Research and Development

Halogenated amides are a class of compounds with diverse applications, particularly in the fields of medicinal chemistry and materials science.[3] The structural motifs present in 3-chloro-N-(2-fluorophenyl)propanamide suggest its potential utility in these areas.

Medicinal Chemistry

The introduction of halogen atoms into organic molecules is a common strategy in drug design to modulate their pharmacokinetic and pharmacodynamic properties.[4] The presence of both chlorine and fluorine in 3-chloro-N-(2-fluorophenyl)propanamide could enhance its metabolic stability and membrane permeability. Amide-containing compounds are known to exhibit a wide range of biological activities.[3] Therefore, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

Materials Science

Aromatic amides can self-assemble through hydrogen bonding to form ordered supramolecular structures. These materials can have interesting optical and electronic properties. The specific substitution pattern of 3-chloro-N-(2-fluorophenyl)propanamide could influence its solid-state packing and lead to the development of new functional materials.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of safe laboratory practices. Although a specific Material Safety Data Sheet (MSDS) for 3-chloro-N-(2-fluorophenyl)propanamide is not available in the public domain, general precautions for handling halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-chloro-N-(2-fluorophenyl)propanamide is a molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. This technical guide provides a solid foundation for researchers to begin working with this compound. Future research could focus on elucidating its specific biological activities, exploring its potential as a precursor for more complex molecules, and investigating its self-assembly properties for materials science applications. The scientific community is encouraged to build upon this foundational knowledge to unlock the full potential of this intriguing molecule.

References

-

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. MDPI. Available from: [Link]

-

3-Chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]

-

3-Chloro-n-[2-(trifluoromethyl)phenyl]propanamide. MySkinRecipes. Available from: [Link]

-

3-Chloro-N-(4-chlorophenyl)propanamide Properties. U.S. Environmental Protection Agency. Available from: [Link]

-

¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),... ResearchGate. Available from: [Link]

-

3-Chloro-N-(2-methoxyphenyl)propanamide. ChemSrc. Available from: [Link]

-

3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). inchem.org. Available from: [Link]

-

3-Chloro-n-(4-methoxyphenyl)propanamide. PubChem. Available from: [Link]

-

Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. ACS Publications. Available from: [Link]

-

3-Chloro-N-(4-chlorophenyl)propanamide. PubChem. Available from: [Link]

-

Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. SpectraBase. Available from: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

3-chloro-N-phenylpropanamide. PubChem. Available from: [Link]

-

Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Cole-Parmer. Available from: [Link]

Sources

- 1. 349097-66-1 CAS MSDS (3-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide [mdpi.com]

Solubility Profile and Solvent Selection for 3-chloro-N-(2-fluorophenyl)propanamide

Executive Summary

3-chloro-N-(2-fluorophenyl)propanamide (CAS: 349097-66-1) is a critical halogenated anilide intermediate, primarily utilized in the synthesis of nitrogen-containing heterocycles such as 8-fluoro-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation.[1][2]

This technical guide provides a comprehensive analysis of its solubility behavior, essential for process chemists optimizing reaction yield and purification efficiency. While specific thermodynamic datasets are proprietary to active pharmaceutical ingredient (API) manufacturers, this guide synthesizes physicochemical principles, structural analog data, and standard experimental protocols to establish a robust solvent selection framework.

Physicochemical Profile & Structural Analysis[3]

The solubility behavior of 3-chloro-N-(2-fluorophenyl)propanamide is dictated by the competition between its lipophilic fluorophenyl/chloroalkyl domains and the polar amide linkage.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₉H₉ClFNO | Moderate molecular weight (201.63 g/mol ) favors solubility in common organics. |

| Structural Motifs | • 2-Fluorophenyl Ring : Lipophilic, electron-withdrawing.• Amide Linkage (-NH-CO-) : H-bond donor/acceptor.• 3-Chloropropyl Chain : Lipophilic, alkylating handle. | Dual nature: Soluble in polar aprotic solvents (H-bonding) and chlorinated solvents (London dispersion forces). |

| Predicted LogP | ~1.6 – 2.0 | Lipophilic . Poor aqueous solubility (< 0.5 mg/mL predicted). |

| Melting Point | ~70–90 °C (Predicted based on analogs) | Solid at room temperature; amenable to recrystallization. |

Polarity & Interaction Potential

The ortho-fluorine atom introduces a dipole moment that may reduce crystal lattice energy compared to the non-fluorinated parent, potentially enhancing solubility in polar organic solvents compared to the para-isomer due to reduced symmetry.

Solvent Compatibility & Selection Guide

The following categorization is derived from the "Like Dissolves Like" principle applied to N-aryl amides and validated synthesis protocols for structural analogs.

Class A: High Solubility Solvents (Reaction Media)

Used for homogeneous reactions (e.g., acylation, alkylation).

-

Dichloromethane (DCM): Excellent solvency due to polarizability matching with the chloroalkyl chain.

-

Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility driven by strong dipole-dipole interactions with the amide bond.

-

Tetrahydrofuran (THF): Good solubility; useful for reactions requiring moderate polarity.

Class B: Temperature-Dependent Solvents (Recrystallization)

These solvents exhibit a steep solubility-temperature gradient, ideal for purification.

-

Ethanol / Methanol: Moderate solubility at RT; high solubility at boiling point. The amide hydrogen can H-bond with the solvent.

-

Ethyl Acetate: Standard solvent for extraction and crystallization.

-

Toluene: Effective for azeotropic drying and recrystallization of more lipophilic analogs.

Class C: Anti-Solvents (Precipitation)

Used to crash out the product from Class A/B solutions.

-

Water: Highly insoluble. Used to quench reactions and precipitate the product.

-

Hexanes / Heptane: Poor solubility. Used in conjunction with Ethyl Acetate (e.g., 20:80 Hexane:EtOAc) to fine-tune recovery.

Experimental Protocol: Determination of Solubility

For researchers establishing internal standards, follow this self-validating gravimetric workflow.

Workflow Diagram

Thermodynamic Modeling

To predict solubility (

- : Mole fraction solubility

- : Absolute temperature (K)

-

A, B, C : Empirical constants derived from regression analysis.

-

Validation: The Relative Average Deviation (RAD) between calculated and experimental values should be < 2%.

Application: Process Optimization in Synthesis

The solubility profile directly impacts the synthesis of the downstream quinolinone target.

Reaction: Intramolecular Cyclization

Transformation: 3-chloro-N-(2-fluorophenyl)propanamide

-

Mechanism: Friedel-Crafts Alkylation (AlCl₃ catalyzed).

-

Solvent Constraint: The starting material must be fully dissolved, but the solvent must be compatible with Lewis acids.

-

Recommended:1,2-Dichlorobenzene or Melt conditions.

-

Avoid: Alcohols or wet solvents (deactivates AlCl₃).

-

Purification Strategy (Recrystallization)

A common issue is trapping of the 2-fluoroaniline impurity.

-

Dissolution: Dissolve crude solid in boiling Ethyl Acetate .

-

Anti-solvent Addition: Slowly add Hexane until turbidity is observed.

-

Cooling: Slow cool to 4°C. The lipophilic impurity remains in the mother liquor while the amide crystallizes.

References

-

BenchChem. "3-chloro-N-(2-fluorophenyl)propanamide (CAS 349097-66-1) Product Specifications." BenchChem Database. Link

-

PubChem. "3-chloro-N-(2-fluorophenyl)propanamide Compound Summary." National Library of Medicine. Link

-

Sigma-Aldrich. "Product Detail: 3-chloro-N-(2-fluorophenyl)propanamide." Merck KGaA. Link

-

ChemicalBook. "3-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE Properties and Suppliers." ChemicalBook. Link

- Standard Protocol. "Isothermal Saturation Method for Solubility Determination." NIST Journal of Chemical & Engineering Data Guidelines. (General Protocol Reference).

Sources

The Emerging Potential of 3-chloro-N-(2-fluorophenyl)propanamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the potential applications of the novel chemical entity, 3-chloro-N-(2-fluorophenyl)propanamide, in the field of medicinal chemistry. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of its structural motifs—the reactive 3-chloropropanamide electrophile and the bioisosteric 2-fluorophenyl moiety—provides a strong foundation for hypothesizing its utility across several therapeutic areas. This document will dissect the chemical rationale for its potential as a covalent inhibitor, an anticancer agent, an anti-inflammatory and analgesic compound, and a modulator of ion channels. Detailed experimental protocols are provided to guide researchers in the preliminary evaluation of these potential activities.

Introduction: Deconstructing a Molecule of Interest

The pursuit of novel chemical matter with therapeutic potential is the cornerstone of modern drug discovery. 3-chloro-N-(2-fluorophenyl)propanamide presents an intriguing scaffold, combining features that have been independently validated in numerous successful drug development campaigns.

-

The 3-Chloropropanamide "Warhead": The presence of a chlorine atom on the propyl chain transforms the otherwise stable amide into a reactive electrophile. This "warhead" is capable of forming a covalent bond with nucleophilic residues, such as cysteine, on target proteins. This mode of action can lead to potent and durable target inhibition[1][2].

-

The N-(2-fluorophenyl) Moiety: The fluorinated phenyl ring is a common feature in many approved drugs. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and pKa, and can also influence metabolic stability by blocking sites of oxidation[3]. The ortho-substitution pattern can induce specific conformational preferences that may be crucial for target binding.

This guide will now delve into the specific, hypothesis-driven applications of 3-chloro-N-(2-fluorophenyl)propanamide, providing the scientific rationale and experimental pathways for their exploration.

Potential Therapeutic Applications

Covalent Inhibition of Cysteine Proteases and Kinases

The 3-chloropropanamide moiety is a masked Michael acceptor. Upon deprotonation of the alpha-carbon, it can undergo elimination of HCl to form a reactive acrylamide, which can then covalently bind to the thiol group of a cysteine residue in the active site of a protein. This irreversible or slowly reversible binding can lead to potent and prolonged inhibition.

Causality of Experimental Choice: Many proteases (e.g., caspases, cathepsins) and a subset of kinases possess a nucleophilic cysteine in their active or allosteric sites, making them susceptible to covalent inhibition. Targeting these residues with a reactive electrophile like that derivable from 3-chloro-N-(2-fluorophenyl)propanamide is a validated strategy for achieving high potency and selectivity[4][5].

Proposed Workflow for Investigating Covalent Inhibition:

Figure 2: Hypothesized anticancer signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To assess the cytotoxic effect of 3-chloro-N-(2-fluorophenyl)propanamide on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HCT116, A549).

-

Cell culture medium and supplements.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

DMSO.

-

96-well cell culture plates.

-

-

Method:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3-chloro-N-(2-fluorophenyl)propanamide for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability and determine the IC50 value.

-

Table 1: Hypothetical IC50 Values for Anticancer Activity

| Cell Line | Compound | IC50 (µM) |

| HCT116 (Colon Cancer) | 3-chloro-N-(2-fluorophenyl)propanamide | 5.2 |

| A549 (Lung Cancer) | 3-chloro-N-(2-fluorophenyl)propanamide | 8.7 |

| Doxorubicin (Control) | HCT116 | 0.8 |

| Doxorubicin (Control) | A549 | 1.2 |

Anti-inflammatory and Analgesic Properties

N-aryl propanamide derivatives have been investigated for their anti-inflammatory and analgesic activities.[6][7][8] The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Flufenamic acid, an N-arylanthranilic acid, is a known non-steroidal anti-inflammatory drug (NSAID) that also modulates ion channels.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the in vivo anti-inflammatory activity of 3-chloro-N-(2-fluorophenyl)propanamide.

-

Materials:

-

Wistar rats.

-

Carrageenan solution (1% w/v in saline).

-

3-chloro-N-(2-fluorophenyl)propanamide suspension.

-

Indomethacin (positive control).

-

Plethysmometer.

-

-

Method:

-

Administer the test compound or control orally to the rats.

-

After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group.

-

Ion Channel Modulation

Halogenated amides have been shown to modulate the activity of various ion channels.[10][11][12] The fluorophenyl moiety, in particular, is present in some known ion channel modulators. The precise mechanism can vary, from direct channel block to allosteric modulation.

Proposed Workflow for Investigating Ion Channel Modulation:

Figure 3: Proposed workflow for investigating ion channel modulation.

Synthesis

The synthesis of 3-chloro-N-(2-fluorophenyl)propanamide can be readily achieved through the acylation of 2-fluoroaniline with 3-chloropropionyl chloride in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

Reaction Scheme:

2-fluoroaniline + 3-chloropropionyl chloride --(Base)--> 3-chloro-N-(2-fluorophenyl)propanamide

Conclusion and Future Directions

3-chloro-N-(2-fluorophenyl)propanamide is a molecule with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest a high probability of activity as a covalent inhibitor, with potential applications in oncology, inflammation, and pain management. The presence of the 2-fluorophenyl group may confer favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a clear roadmap for the initial exploration of this promising compound. Further derivatization and structure-activity relationship (SAR) studies will be crucial to optimize its potency, selectivity, and drug-like properties for any identified biological targets.

References

- Siddiqui, S., et al. (2012). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o2868.

- ChemRxiv. (2021). Design, synthesis and biological evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors.

- Ishii, T., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14286-14302.

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Newly Synthesized Flavones.

- Asif, M. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceutical Sciences, 30(1), 1-11.

- Abbas, S. Y., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Medicinal Chemistry, 13(4), 366-374.

- Gomes, M. J., et al. (2017). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry, 127, 944-957.

- Li, H., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(15), 11476-11495.

- Ergenc, N., et al. (2001). Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Arzneimittelforschung, 51(10), 819-824.

- Gu, Y., et al. (2013).

- Al-Suwaidan, I. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(40), 36471-36511.

- Reddy, T. S., et al. (2021).

- El-Gamal, M. I., et al. (2021). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 26(11), 3195.

- Singh, S., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Biomolecular Structure and Dynamics, 1-28.

- Murg, V. I., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3194.

- bioRxiv. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease.

- Farha, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 75(6), 1145-1175.

- Saxena, A., et al. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. ACS Chemical Neuroscience, 13(1), 108-121.

- Ionescu, M. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(13), 10943.

- Ríos-Guzmán, A. G., et al. (2023).

- Rogers, M. (2023).

- Zhang, L., et al. (2023). Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. European Journal of Medicinal Chemistry, 261, 115797.

- ResearchGate. (n.d.). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.

- ResearchGate. (n.d.). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.

- Furlan, F., et al. (2003). Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain. Current Pharmaceutical Design, 9(28), 2327-2345.

- ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of....

- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

- Wu, S.-N., et al. (2021). Ion Channels as a Potential Target in Pharmaceutical Designs. International Journal of Molecular Sciences, 22(19), 10475.

- Google Patents. (n.d.). WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. WO2023242845A1 - SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanion.de [nanion.de]

- 12. Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation: 3-Chloro-N-(2-fluorophenyl)propanamide as a Covalent Scaffold

Executive Summary: The "Masked" Electrophile

In modern drug discovery, 3-chloro-N-(2-fluorophenyl)propanamide represents a critical class of latent covalent fragments (or pro-electrophiles). Unlike direct acrylamides which possess inherent, often indiscriminate reactivity,

This guide provides a rigorous biological screening framework for this molecule. We move beyond simple phenotypic observation to mechanistic validation, ensuring that any observed biological activity is driven by specific target engagement rather than promiscuous alkylation.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]

- -Chloro Moiety: The "trigger." It acts as a leaving group. Its stability determines the "shelf-life" vs. "warhead activation" balance.

-

2-Fluoroaniline Core: A metabolic shield. The ortho-fluorine blocks metabolic oxidation at the susceptible 2-position and modulates the pKa of the amide nitrogen, subtly influencing the rate of elimination.

Mechanism of Action & Reactivity Profiling

Before biological screening, you must validate the chemical mechanism. This compound is not a static ligand; it is a dynamic probe.

The Elimination-Addition Pathway

The primary mode of action is an Elimination-Addition sequence. The compound itself is relatively stable but converts to N-(2-fluorophenyl)acrylamide under physiological conditions or within a catalytic pocket.

Figure 1: The activation mechanism. The 3-chloro scaffold eliminates HCl to form the acrylamide Michael acceptor, which then alkylates the target cysteine.

Phase 1: Intrinsic Reactivity Screening (GSH Trapping)

Objective: Determine the intrinsic stability and alkylation potential. If the compound reacts too fast with Glutathione (GSH), it will be cleared systematically before reaching the target. If it reacts too slowly, it is inert.

The Metric:

Protocol: LC-MS Based GSH Assay

Standard UV assays are insufficient due to the lack of a strong chromophore change upon alkylation. Mass Spectrometry is mandatory.

Materials:

-

Test Compound: 10 mM in DMSO.

-

GSH Stock: 100 mM in water (Freshly prepared).

-

Internal Standard: Tolbutamide or Warfarin.

-

Buffer: PBS, pH 7.4 (Physiological) AND pH 8.0 (To simulate basic active site).

Workflow:

-

Incubation: Mix Compound (10

M) + GSH (5 mM) in PBS (pH 7.4). Maintain at 37°C. -

Sampling: Aliquot at

min. -

Quenching: Add 1 volume of Acetonitrile + 0.1% Formic Acid (containing Internal Standard).

-

Analysis: LC-MS/MS (Triple Quad or Q-TOF). Monitor parent ion

and GSH-Adduct ion

Data Interpretation Table:

| Reactivity Class | GSH | Implication for Drug Discovery |

| High Reactivity | Toxicity Risk. Likely to cause immune sensitization (haptenization). Unsuitable for systemic drugs. | |

| Moderate (Ideal) | Tunable. Stable enough for distribution, reactive enough for target engagement. | |

| Low Reactivity | Inert. Requires a highly specific enzyme pocket to catalyze the elimination (Pro-drug candidate). |

Expert Insight: Look specifically for the mass shift. The 3-chloro compound (MW ~201.6) will lose HCl (-36.5) and gain GSH (+307). The adduct mass should be Parent + 270.5 Da . If you see Parent + 307 (direct displacement without elimination), the mechanism is different, though this is rare for

-chloropropionamides.

Phase 2: Target Identification (Chemoproteomics)

Once reactivity is established, you must determine what the compound binds to. Since this is a fragment, it likely has weak non-covalent affinity but high covalent efficiency.

Protocol: Activity-Based Protein Profiling (ABPP)

Since 3-chloro-N-(2-fluorophenyl)propanamide lacks a click-chemistry handle (alkyne/azide), we use a Competitive ABPP workflow.

Concept: We use a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Desthiobiotin, IA-DTB) to label the proteome. If your compound binds a specific cysteine, it "protects" that site from the probe.

Workflow:

-

Lysate Prep: Generate proteome lysate (e.g., HEK293T or specific cancer line).

-

Competition: Treat lysate with Test Compound (Concentration gradient: 1, 10, 50

M) for 1 hour. -

Probe Labeling: Add IA-DTB (1

M) for 30 min. -

Enrichment: Streptavidin pull-down of labeled proteins.

-

Digestion & MS: Tryptic digestion followed by LC-MS/MS (TMT labeling for quantification).

-

Analysis: Look for peptides where the TMT signal decreases as Test Compound concentration increases.

Figure 2: Competitive ABPP Workflow. A decrease in signal indicates the compound successfully engaged the target cysteine.

Phase 3: Cellular Viability & Specificity

Objective: Distinguish between specific target inhibition and non-specific alkylating toxicity.

Protocol: Time-Dependent Cytotoxicity (CellTiter-Glo)

Covalent inhibitors often show a "time-dependent shift" in potency because the covalent bond accumulates over time.

-

Seed Cells: 3,000 cells/well in 96-well plates (e.g., A549, HeLa).

-

Dosing: 10-point dose-response (100

M to 1 nM). -

Timepoints: Measure ATP (viability) at 24h, 48h, and 72h .

-

Washout Experiment (Critical):

-

Incubate cells with

concentration for 2 hours. -

Wash cells

with PBS to remove unbound compound. -

Replenish media and incubate for 24h.

-

Result: If cells die despite washout, the mechanism is likely irreversible (covalent) .

-

References

-

Åkerfeldt, K. S., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology. [Link]

-

Resnick, E., et al. (2019). Covalent Fragment Screening for the Discovery of Cysteine-Reactive Probes. Journal of the American Chemical Society. [Link]

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. [Link]

-

Kalgutkar, A. S., & Dalvie, D. (2015). Drug Discovery for Metabolically Stable Inhibitors: The Role of Covalent Bond Formation. Expert Opinion on Drug Discovery. [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs.[1][2][3] Nature Reviews Drug Discovery. [Link]

Sources

Application Note: Precision Synthesis of 3-Chloropropanamide Scaffolds via 3-Chloropropionyl Chloride

Executive Summary & Mechanistic Rationale

3-Chloropropionyl chloride (3-CPC) is a high-value bifunctional electrophile extensively used in the synthesis of 3-chloropropanamides , which serve as critical intermediates for acrylamides (via

While "propanamide synthesis" broadly refers to the formation of the propanamide core (

The Application Scientist's Perspective:

The critical challenge when using 3-CPC is controlling the chemoselectivity between N-acylation (desired) and

Reaction Pathway Analysis

Figure 1: Chemoselectivity map. Low temperature favors the substitution pathway (green), while heat and excess base drive the elimination to acrylamides (red).

Core Protocol: Synthesis of 3-Chloropropanamide

This protocol describes the reaction of 3-CPC with anhydrous ammonia to form 3-chloropropanamide. This method is adaptable for substituted amines (e.g., N-ethyl, N-phenyl) by adjusting stoichiometry.

Reagents & Equipment

-

Precursor: 3-Chloropropionyl chloride (CAS: 625-36-5), >98% purity.

-

Nucleophile: Anhydrous Ammonia (

) gas or 0.5M Ammonia in Dioxane. -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Scavenger Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional if using excess ammonia).

-

Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, inert gas (N2/Ar) line.

Experimental Workflow

Figure 2: Step-by-step synthetic workflow emphasizing temperature control during addition.

Step-by-Step Procedure

-

Preparation: Charge a flame-dried 250 mL 3-neck flask with 100 mL anhydrous DCM. Add 1.1 equivalents of the amine (or saturate with

gas). If using a non-volatile amine, add 1.1 equivalents of TEA as an HCl scavenger. -

Thermal Equilibration: Cool the solution to 0°C using an ice/salt bath. Crucial: Higher temperatures promote

-elimination. -

Controlled Addition: Dilute 3-CPC (1.0 equivalent) in 20 mL DCM. Add this solution dropwise via an addition funnel over 30–45 minutes.

-

Checkpoint: Monitor internal temperature.[1] Do not allow it to exceed 5°C.

-

-

Reaction: Stir at 0°C for 2 hours. Allow to warm to room temperature only if TLC indicates incomplete conversion.

-

Workup:

-

Wash the organic phase with 1M HCl (2 x 50 mL) to remove excess amine/base.

-

Wash with Saturated

(1 x 50 mL) to neutralize residual acidity. -

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

Data Interpretation & Validation

Expected Analytical Data (3-Chloropropanamide)

| Parameter | Specification / Observation | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates amine oxidation or impurities. |

| Melting Point | 98°C – 102°C | Sharp range indicates high purity. |

| Yield | 85% – 95% | Lower yields suggest hydrolysis (wet solvent) or elimination. |

| IR Spectrum | 3350, 3180 cm⁻¹ (N-H str)1660 cm⁻¹ (C=O Amide I) | Absence of 1780 cm⁻¹ (Acid Chloride C=O). |

| ¹H NMR (CDCl₃) | Distinct triplets confirm the integrity of the ethyl chain (no elimination). |

Troubleshooting Guide

-

Problem: Presence of vinyl protons in NMR (

5.6–6.4 region).-

Cause:

-Elimination occurred. -

Solution: The reaction temperature was too high, or the base used was too strong/concentrated. Repeat at -10°C and add 3-CPC slower.

-

-

Problem: Low Yield / Recovery of 3-Chloropropionic acid.

-

Cause: Hydrolysis of 3-CPC.

-

Solution: Ensure all solvents are anhydrous. 3-CPC reacts violently with water.

-

Advanced Derivatization (Optional)

If the ultimate goal is unsubstituted Propanamide or Acrylamide , proceed as follows:

Route A: Synthesis of Acrylamide (Elimination)

To convert the 3-chloropropanamide to acrylamide:

-

Dissolve 3-chloropropanamide in dry THF.

-

Add excess base (e.g., 2.5 eq. TEA or NaH).

-

Heat to reflux (60°C). The base will abstract the

-proton, eliminating chloride.

Route B: Synthesis of Propanamide (Hydrodechlorination)

To convert 3-chloropropanamide to propanamide (removing the Cl):

-

Catalyst: 10% Pd/C.

-

Conditions:

atmosphere (balloon or 1-3 bar), Methanol solvent, Sodium Acetate (base buffer). -

Mechanism: Catalytic hydrogenolysis of the C-Cl bond.

Safety & Handling (E-E-A-T)

Warning: 3-Chloropropionyl chloride is a Lachrymator and Corrosive .[2]

-

Inhalation Hazard: It releases HCl gas and organic vapors upon contact with moisture. Always handle in a functioning fume hood.[3]

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Spill Control: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before cleaning.

-

Storage: Store under inert gas in a refrigerator. Degradation turns the liquid dark/brown and increases internal pressure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79982, 3-Chloropropanamide. Retrieved from [Link]

-

Org. Synth. 1928, 8, 4.

-Chloropropionic Acid (Precursor Synthesis Context). Retrieved from [Link]

Sources

laboratory scale synthesis of 3-chloro-N-(2-fluorophenyl)propanamide

An Application Note for the Laboratory Scale Synthesis of 3-chloro-N-(2-fluorophenyl)propanamide

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-chloro-N-(2-fluorophenyl)propanamide, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the formation of an amide bond via nucleophilic acyl substitution between 2-fluoroaniline and 3-chloropropionyl chloride. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, outlines critical safety considerations, and describes standard analytical methods for product characterization. The causality behind key procedural steps is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Rationale

N-aryl propanamides are significant structural motifs in medicinal chemistry. The title compound, 3-chloro-N-(2-fluorophenyl)propanamide, incorporates three key features: a reactive chloropropyl tail ripe for further nucleophilic substitution, a stable amide linkage, and a fluorinated aromatic ring, a common feature in modern pharmaceuticals for modulating metabolic stability and binding affinity. While direct literature on this specific isomer is sparse, the synthetic methodology is robust and analogous to the well-documented synthesis of its 4-fluoro counterpart[1]. The primary synthetic route involves the acylation of 2-fluoroaniline with 3-chloropropionyl chloride[1][2].

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing protonation of the starting aniline.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism. Note: Images are placeholders.

Materials and Methods

Reagents and Materials

Accurate quantification of reagents is critical for maximizing yield and minimizing side reactions. The following table provides details for a representative 10 mmol scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Supplier |

| 2-Fluoroaniline | C₆H₆FN | 111.12 | 10.0 | 1.0 | 1.11 g | Sigma-Aldrich |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 11.0 | 1.1 | 1.40 g (1.04 mL) | TCI Chemicals[3] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.2 | 1.21 g (1.67 mL) | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | 50 mL | Acros Organics |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | - | 20 mL | J.T. Baker |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | - | 20 mL | EMD Millipore |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | - | 20 mL | Lab Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | ~5 g | VWR |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel or syringe pump for controlled addition

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

Detailed Synthesis Protocol

The following workflow diagram provides a high-level overview of the synthetic procedure.

Caption: Figure 2: Experimental Workflow for Synthesis.

Step-by-Step Procedure:

-

Setup: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reagent Preparation: To the flask, add 2-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir until fully dissolved. Add triethylamine (1.67 mL, 12.0 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Causality: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent the formation of side products, and ensure safety.

-

-

Addition of Acyl Chloride: In a separate dry vial, dissolve 3-chloropropionyl chloride (1.04 mL, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled aniline solution over 20-30 minutes using a dropping funnel or syringe. A white precipitate (triethylammonium chloride) will form.

-

Causality: Slow, dropwise addition is critical to manage the exothermicity of the reaction[2]. A slight excess (1.1 eq) of the acylating agent ensures the complete consumption of the limiting reagent, 2-fluoroaniline.

-

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel. a. Wash with 1 M HCl (20 mL) to remove excess triethylamine. b. Wash with saturated sodium bicarbonate solution (20 mL) to remove any remaining acidic impurities. c. Wash with brine (20 mL) to remove residual water and inorganic salts.

-

Causality: This series of washes purifies the organic layer. The acidic wash protonates and removes the basic TEA. The basic wash neutralizes any unreacted acyl chloride or excess acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g). Swirl and let it stand for 10-15 minutes. Filter the drying agent and wash the solid with a small amount of fresh DCM.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which is often an off-white or pale yellow solid.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Hazard Management

A thorough understanding of reagent hazards is paramount for safe execution.

| Compound | Key Hazards | Recommended Precautions |

| 3-Chloropropionyl chloride | Corrosive, causes severe burns, lachrymator (tear-inducing), water-reactive, harmful if swallowed or inhaled[5][6][7]. | Handle exclusively in a chemical fume hood. Wear safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat. Keep away from water and moisture. |

| 2-Fluoroaniline | Toxic/Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation[3]. | Handle in a chemical fume hood. Avoid contact with skin and eyes. Wear appropriate PPE. |

| Triethylamine | Flammable liquid and vapor. Corrosive. Harmful if swallowed. Causes severe skin burns and eye damage. | Handle in a chemical fume hood. Keep away from ignition sources. |

| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and eye irritation. | Use in a well-ventilated area or fume hood. Avoid prolonged inhalation. |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[5]. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[8].

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

-

Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal[6]. Neutralize residue with a cold, dilute solution of sodium bicarbonate if appropriate.

Product Characterization

The identity and purity of the synthesized 3-chloro-N-(2-fluorophenyl)propanamide (C₉H₉ClFNO, MW: 201.63 g/mol ) should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.4-8.2 (m, 1H, Ar-H), ~7.8 (br s, 1H, NH), ~7.2-7.0 (m, 3H, Ar-H), 3.9 (t, 2H, -CH₂-Cl), 2.8 (t, 2H, -CO-CH₂-). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~152 (d, J=245 Hz, C-F), ~128-124 (Ar-C), ~40 (-CH₂-Cl), ~38 (-CO-CH₂-). |

| Mass Spec (ESI+) | Expected m/z: 202.04 [M+H]⁺, 224.02 [M+Na]⁺. Isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible. |

| FT-IR (KBr or ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-F stretch). |

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can also be an effective method for assessing purity and confirming the molecular weight of the product[9].

References

- EvitaChem. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4.

- Guidechem. How is 3-Chloropropionyl chloride synthesized? - FAQ.

-

Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry. Available from: [Link]

- MDPI. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide.

-

National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

-

Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]

-

VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. Available from: [Link]

-

Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants. Available from: [Link]

Sources

- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 2. mdpi.com [mdpi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. vandemark.com [vandemark.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of 3-chloro-N-(2-fluorophenyl)propanamide in Central Nervous System (CNS) Drug Discovery

Preamble: Navigating the Challenges of CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine. The intricate complexity of the brain, coupled with the formidable blood-brain barrier (BBB), necessitates innovative chemical scaffolds that not only interact with specific neural targets but also possess the requisite physicochemical properties to reach them. Within this context, small molecules like 3-chloro-N-(2-fluorophenyl)propanamide , a member of the N-aryl-3-halopropanamide class, represent a promising, yet underexplored, chemical space.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-chloro-N-(2-fluorophenyl)propanamide and its analogs as potential CNS drug candidates. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, thereby providing a self-validating framework for investigation. Our exploration will be grounded in a plausible, literature-supported hypothesis: that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system implicated in a range of CNS pathologies including anxiety, depression, and neuropathic pain.[1][2]

Section 1: The Candidate Molecule: Properties and Synthesis

A thorough understanding of a candidate molecule begins with its fundamental chemical and physical characteristics. These properties are critical determinants of its "drug-likeness" and its potential to overcome the hurdles of CNS delivery.

Physicochemical Profile: A Gateway to the CNS

Table 1: Predicted Physicochemical Properties of 3-chloro-N-(2-fluorophenyl)propanamide

| Property | Predicted Value | CNS Drug-Likeness Guideline | Rationale for Importance |

| Molecular Weight (MW) | 201.62 g/mol | < 450 g/mol | Lower MW is associated with better membrane permeability. |

| LogP (Lipophilicity) | 2.3 - 2.8 | 1.5 - 3.5 | An optimal lipophilicity is required to partition into the lipidic BBB without being retained. |

| Polar Surface Area (PSA) | 29.1 Ų | < 90 Ų | Lower PSA reduces the potential for hydrogen bonding with the BBB, aiding transport. |

| Hydrogen Bond Donors | 1 | ≤ 3 | Fewer donors improve BBB permeability. |

| Hydrogen Bond Acceptors | 2 | ≤ 7 | Fewer acceptors improve BBB permeability. |

| Rotatable Bonds | 3 | ≤ 8 | Increased flexibility can negatively impact binding and permeability. |

Note: These values are estimations and should be experimentally verified.

Synthesis Protocol: From Reagents to Candidate Molecule

The synthesis of 3-chloro-N-(2-fluorophenyl)propanamide can be reliably achieved through a nucleophilic acyl substitution reaction. The following protocol is based on established methods for analogous compounds and is designed for high yield and purity.[4]

Protocol 1: Synthesis of 3-chloro-N-(2-fluorophenyl)propanamide

Objective: To synthesize 3-chloro-N-(2-fluorophenyl)propanamide via amide bond formation.

Materials:

-

2-Fluoroaniline

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride. TEA acts as an acid scavenger, neutralizing the HCl byproduct of the reaction and driving the equilibrium towards product formation.

-

-

Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

-

Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes.

-

Causality: Dropwise addition maintains a low concentration of the acyl chloride, further controlling the exotherm and minimizing potential side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-fluoroaniline) is consumed.

-

Work-up: a. Quench the reaction by adding 1M HCl to neutralize excess TEA. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acid wash removes unreacted amine and TEA. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3-chloro-N-(2-fluorophenyl)propanamide.

Diagram 1: Synthesis Workflow

Caption: Hypothesized mechanism of action via FAAH inhibition.

Section 3: In Vitro Evaluation Protocols

A tiered in vitro screening cascade is essential to efficiently evaluate the potential of a new chemical entity. The following protocols are designed to test our primary hypothesis and assess the compound's fundamental drug-like properties.

Diagram 3: In Vitro Screening Workflow

Caption: A tiered workflow for the in vitro evaluation of CNS drug candidates.

Protocol 2: Fluorometric FAAH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human FAAH.

Principle: This assay uses a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. [5] Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer

-

FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

-

Test compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., URB597)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Assay Plate Setup:

-

100% Activity Wells: Add FAAH enzyme and assay buffer.

-

Inhibitor Wells: Add FAAH enzyme and the corresponding dilution of the test compound or positive control.

-

Background Wells: Add assay buffer only (no enzyme).

-

-

Enzyme Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FAAH substrate to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 360/465 nm) every minute for 30 minutes.

-

Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the kinetic curve. c. Normalize the velocities to the 100% activity control. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Neuronal Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential toxicity of the test compound on a human neuronal cell line.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells. [6][7] Materials:

-

SH-SY5Y human neuroblastoma cell line [8]* Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear, flat-bottom plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).

-

Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Causality: This allows viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot cell viability versus the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To evaluate the ability of the test compound to cross a cellular model of the BBB.

Principle: This assay uses a transwell system where a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3) is grown on a semi-permeable membrane, mimicking the BBB. The rate of compound passage from the apical (blood) to the basolateral (brain) side is measured. [9][10][11] Materials:

-

hCMEC/D3 cell line

-

Collagen-coated transwell inserts (e.g., 0.4 µm pore size)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Test compound

-

Lucifer yellow (a low-permeability marker to assess monolayer integrity)

-

Propranolol (a high-permeability control)

-

LC-MS/MS for compound quantification

Procedure:

-

Cell Culture: Culture hCMEC/D3 cells on collagen-coated transwell inserts until a confluent monolayer is formed.

-

Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm tight junction formation. Perform a Lucifer yellow permeability assay; low passage of Lucifer yellow indicates a tight monolayer.

-

Permeability Assay (Apical to Basolateral): a. Replace the medium in both chambers with assay buffer. b. Add the test compound, propranolol, and Lucifer yellow to the apical chamber. c. At various time points (e.g., 15, 30, 60, 120 min), take samples from the basolateral chamber. Replace the volume with fresh assay buffer.

-

Quantification: Analyze the concentration of the test compound and controls in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Protocol 5: Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of the test compound by liver enzymes.

Principle: The compound is incubated with human liver microsomes, which contain key drug-metabolizing enzymes (cytochrome P450s). The disappearance of the parent compound over time is measured to calculate its metabolic stability. [12][13][14] Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH (cofactor)

-

Test compound

-

Positive controls (e.g., midazolam for high clearance, verapamil for low clearance)

-

Acetonitrile with internal standard (for reaction termination and analysis)

-

LC-MS/MS

Procedure:

-

Incubation Mixture: Prepare a mixture of HLM and the test compound in phosphate buffer. Pre-warm to 37°C.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 min), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

Analysis: Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

-

Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of this line gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (Cl_int) = (k / microsomal protein concentration).

Section 4: In Vivo Evaluation Protocols

If the in vitro data are promising (i.e., potent FAAH inhibition, good BBB permeability, low cytotoxicity, and acceptable metabolic stability), the next logical step is to assess the compound's efficacy in animal models of CNS disorders.

Diagram 4: In Vivo Testing Workflow

Caption: A streamlined workflow for the in vivo evaluation of a CNS drug candidate.

Protocol 6: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic (anti-anxiety) effects of the test compound in mice.

Principle: The EPM is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms. [15][16][17] Materials:

-

Elevated plus maze apparatus

-

Mice (e.g., C57BL/6)

-

Test compound formulated in a suitable vehicle

-

Positive control (e.g., diazepam)

-

Vehicle control

-

Video tracking software

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

-

Test: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

-

Causality: This starting position allows the mouse to make an immediate choice between the open and closed arms.

-

-

Recording: Record the session using video tracking software. The experimenter should be blind to the treatment groups.

-

Data Analysis: Key parameters to analyze include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to control for general locomotor effects). An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle control, without a significant change in total distance traveled.

-

Protocol 7: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the analgesic efficacy of the test compound in a rat model of neuropathic pain.

Principle: The CCI model involves loose ligation of the sciatic nerve, which leads to the development of chronic pain hypersensitivity (allodynia and hyperalgesia) in the affected paw, mimicking human neuropathic pain conditions. [18][19][20] Materials:

-

Rats (e.g., Sprague-Dawley)

-

Surgical instruments

-

Chromic gut sutures

-

Test compound, vehicle, and positive control (e.g., gabapentin)

-

Von Frey filaments (to measure mechanical allodynia)

Procedure:

-

CCI Surgery: Under anesthesia, expose the sciatic nerve at the mid-thigh level and place four loose ligatures around it. Close the incision.

-

Causality: The loose ligatures cause a partial nerve injury that triggers a cascade of events leading to central sensitization and pain hypersensitivity.

-

-

Pain Development: Allow 7-14 days for the neuropathic pain phenotype to fully develop.

-

Baseline Measurement: Before dosing, measure the baseline mechanical withdrawal threshold of both the ipsilateral (injured) and contralateral (uninjured) hind paws using von Frey filaments.

-

Dosing: Administer the test compound, vehicle, or positive control.

-

Post-Dose Measurement: At various time points after dosing, re-measure the mechanical withdrawal threshold.

-

Data Analysis: The primary endpoint is the paw withdrawal threshold (in grams). An effective analgesic will significantly increase the withdrawal threshold of the ipsilateral paw compared to the vehicle-treated group, indicating a reduction in pain sensitivity.

Section 5: Data Interpretation and Future Directions

The successful progression of a CNS drug candidate relies on a holistic interpretation of data from all stages of evaluation. A promising compound like 3-chloro-N-(2-fluorophenyl)propanamide would ideally exhibit a profile summarized below.

Table 2: Hypothetical Target Candidate Profile for 3-chloro-N-(2-fluorophenyl)propanamide

| Assay | Parameter | Target Value | Rationale |

| In Vitro | |||

| FAAH Inhibition | IC50 | < 100 nM | Potent inhibition of the primary target. |

| Neuronal Cytotoxicity | CC50 | > 10 µM | A selectivity index (CC50/IC50) > 100 indicates a good safety margin. |

| BBB Permeability | Papp (A-B) | > 2.0 x 10⁻⁶ cm/s | Indicates good potential for CNS penetration. |

| Metabolic Stability | t½ (HLM) | > 30 min | Suggests sufficient stability to achieve and maintain therapeutic concentrations. |

| In Vivo | |||

| Elevated Plus Maze | % Time in Open Arms | Significant increase vs. vehicle | Demonstrates anxiolytic efficacy. |

| CCI Model | Paw Withdrawal Threshold | Significant increase vs. vehicle | Demonstrates analgesic efficacy in a neuropathic pain model. |

Should 3-chloro-N-(2-fluorophenyl)propanamide or an analog demonstrate such a profile, future directions would include lead optimization to improve potency and ADME properties, comprehensive safety pharmacology studies, and investigation in additional CNS disease models.

References

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

-

DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. [Link]

-

Elevated plus maze protocol. (2023). protocols.io. [Link]

-

Grace, P. M., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3742. [Link]

-

Jeong, S., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 47. [Link]

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 9(4), 314–331. [Link]

-

Almeida, M., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104809. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Rather, R. A., et al. (2022). Potential Therapeutic Targets to Modulate the Endocannabinoid System in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Shoji, H., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1194. [Link]

-

Wager, T. T., et al. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

-

Komada, M., et al. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (13), 740. [Link]

-

Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. [Link]

-

Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line hCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of CNS Drug Permeability. The Gelli Lab. [Link]

-

Bio-protocol. (n.d.). 4.7. Cell Viability Assay. [Link]

-

Palermo, G., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12762–12767. [Link]

-

Maccarrone, M., et al. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacological Research, 61(1), 13–22. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]

-

Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. [Link]

-

PeerJ. (2024). Cellular uptake of allicin in the hCMEC/D3 human brain endothelial cells. [Link]

-

ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. [Link]

-

The Journal of Organic Chemistry. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. [Link]

-

Moodley, C., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

-